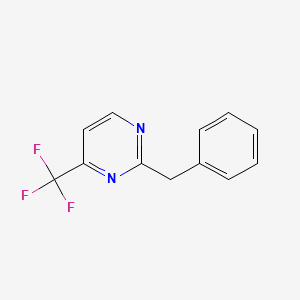

2-Benzyl-4-(trifluoromethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3N2 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

2-benzyl-4-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-7-16-11(17-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

XIBDIBDDKZPUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyl 4 Trifluoromethyl Pyrimidine and Analogues

Historical Development of Pyrimidine (B1678525) Synthesis Relevant to Trifluoromethylated Analogues

The synthesis of the pyrimidine ring, a core structure in numerous biologically active compounds and nucleic acids, has been a subject of extensive research for over a century. The classical approach, established in the late 19th and early 20th centuries, primarily relies on the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). These early methods laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.

The introduction of the trifluoromethyl group into organic molecules gained significant traction in the mid-20th century as its profound impact on the physicochemical and biological properties of compounds became evident. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity, and cell membrane permeability. Consequently, the development of synthetic methods for trifluoromethylated pyrimidines became a significant area of focus. Early strategies often involved the use of pre-trifluoromethylated building blocks in classical condensation reactions, a testament to the robustness of these foundational synthetic methods.

Classical Cyclocondensation Routes

Cyclocondensation reactions remain a cornerstone for the synthesis of pyrimidine rings, including those bearing a trifluoromethyl substituent. These methods involve the formation of the heterocyclic ring in a single step from acyclic precursors.

Reaction with β-Diketones and Guanidine Derivatives

A widely employed and classical method for pyrimidine synthesis is the reaction of a β-dicarbonyl compound with a guanidine derivative. In the context of 2-Benzyl-4-(trifluoromethyl)pyrimidine, a key precursor would be a trifluoromethylated β-diketone. The general reaction mechanism involves the initial condensation of the guanidino group with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

For the synthesis of analogues, various substituted guanidines and β-diketones can be utilized, allowing for diversification of the final products. For instance, the reaction of 1,1,1-trifluoro-4-phenylbutane-2,4-dione with a benzyl-substituted guanidine derivative could potentially yield the target compound. The choice of reaction conditions, such as the solvent and the presence of a base or acid catalyst, can significantly influence the reaction efficiency and yield.

| Reactant 1 | Reactant 2 | Product Scope | Reference |

| Trifluoromethylated β-diketone | Guanidine derivative | Trifluoromethyl-substituted pyrimidines | researchgate.net |

| 1,1,1-trifluoro-2,4-pentanedione | Benzamidine | 2-Phenyl-4-methyl-6-(trifluoromethyl)pyrimidine | General knowledge |

This table presents a generalized representation of the reactants involved in the classical cyclocondensation route.

Cyclo-condensation involving N-guanidino-benzylimines and alkoxyvinyl trifluoromethyl ketones

A more specialized cyclocondensation approach involves the reaction of N-guanidino-benzylimines with alkoxyvinyl trifluoromethyl ketones. This method offers a higher degree of control over the regioselectivity of the final product. The N-guanidino-benzylimine serves as the N-C-N component, with the benzyl (B1604629) group pre-installed on one of the nitrogen atoms. The alkoxyvinyl trifluoromethyl ketone is a highly reactive three-carbon synthon, with the trifluoromethyl group positioned to become the substituent at the 4-position of the pyrimidine ring.

The reaction likely proceeds through a Michael-type addition of the guanidino nitrogen to the electron-deficient double bond of the alkoxyvinyl ketone. This is followed by an intramolecular cyclization with the elimination of an alcohol molecule to afford the aromatic pyrimidine ring. This strategy provides a direct route to specifically substituted pyrimidines like this compound.

Modern Synthetic Approaches

While classical methods are still valuable, modern synthetic chemistry has introduced more sophisticated and versatile strategies for the synthesis of complex molecules like this compound. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways for introducing key structural motifs.

Strategies for Trifluoromethyl Group Introduction

The direct introduction of a trifluoromethyl group onto a pre-formed pyrimidine ring is a significant area of modern synthetic research. This contrasts with the classical approach of using pre-trifluoromethylated building blocks. A variety of trifluoromethylating agents have been developed, including electrophilic (e.g., Togni's reagents), nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF3), and radical (e.g., Langlois' reagent, CF3SO2Cl) sources.

For the synthesis of 4-(trifluoromethyl)pyrimidine (B162611) derivatives, a common strategy involves the conversion of a precursor, such as a 4-halopyrimidine or a pyrimidine-4-one, into the desired trifluoromethylated product. For example, a 4-chloropyrimidine (B154816) derivative could potentially undergo a transition-metal-catalyzed trifluoromethylation reaction.

| Precursor | Reagent | Reaction Type | Product |

| Pyrimidine-4-thiol | Trifluoroacetic acid | Oxidative trifluoromethylation | 4-(Trifluoromethyl)pyrimidine |

| 4-Iodopyrimidine | TMSCF3 / CuI | Nucleophilic trifluoromethylation | 4-(Trifluoromethyl)pyrimidine |

| Pyrimidine N-oxide | Togni's reagent | Electrophilic trifluoromethylation | 4-(Trifluoromethyl)pyrimidine |

This table illustrates various modern strategies for introducing a trifluoromethyl group onto a pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

In the context of this compound synthesis, a plausible strategy would involve a two-step approach. First, a dihalopyrimidine, such as 2,4-dichloropyrimidine, could be selectively reacted at the more reactive 4-position with a trifluoromethylating agent. Subsequently, the remaining chlorine at the 2-position could be subjected to a Suzuki coupling with benzylboronic acid or a Stille coupling with benzyltributylstannane (B1618063) to introduce the benzyl group. The order of these steps could potentially be reversed. This modular approach allows for the late-stage introduction of the benzyl and trifluoromethyl groups, which is highly advantageous for creating libraries of analogues for structure-activity relationship studies. For instance, the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved using Suzuki coupling reactions on a chloropyrimidine intermediate. acs.org

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Key Product Feature | Reference |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Benzylboronic acid | Suzuki Coupling | Formation of C-C bond at C2 | acs.org |

| 4-Chloro-2-phenylpyrimidine | Benzylamine (B48309) | Buchwald-Hartwig Amination | Formation of C-N bond at C4 | acs.org |

This table showcases the application of palladium-catalyzed cross-coupling reactions in the synthesis of substituted pyrimidines.

Green Chemistry Principles in the Synthesis of Trifluoromethyl Pyrimidines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.in These methods prioritize the use of safer solvents, reduce waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of trifluoromethyl pyrimidines include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction rates and improve yields in the synthesis of tetrahydropyrimidines, often under solvent-free conditions. researchgate.net

Multicomponent reactions (MCRs): MCRs are highly efficient, allowing for the construction of complex molecules like 5-trifluoromethyl pyrimidine derivatives in a single step from three or more reactants. rasayanjournal.co.inresearchgate.net This approach is inherently atom-economical and reduces the need for purification of intermediates.

Solventless approaches and use of safer solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. rasayanjournal.co.inrsc.org For instance, a three-component domino reaction in water at room temperature has been developed for the synthesis of CF3-benzothiophene fused heterocycles. rsc.org

Catalysis: The use of catalysts, including biocatalysts and reusable catalysts, can enhance reaction efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. rasayanjournal.co.in

A notable example is the one-pot, three-component cyclization using enaminones, trifluoroacetaldehyde (B10831) hydrate, and amidine hydrochloride, which can be performed without solvents or additives to produce 4-fluoroalkyl-pyrimidines, aligning with green synthesis principles. rsc.org

Derivatization and Functionalization Strategies

The biological activity of pyrimidine derivatives can be fine-tuned by introducing various substituents onto the pyrimidine core and at different positions. This section details strategies for the derivatization and functionalization of the this compound scaffold.

Introduction of Benzyl, Substituted Benzyl, and Aryl Moieties

The introduction of benzyl and other aryl groups is a common strategy to explore structure-activity relationships. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and evaluated as potent inhibitors for various biological targets. acs.org The synthesis of such compounds often involves the reaction of a chloropyrimidine intermediate with the appropriate amine. acs.org

Strategies for introducing these moieties include:

Nucleophilic Aromatic Substitution: A key intermediate, such as a 2,4-dichloropyrimidine, can be reacted sequentially with different nucleophiles. For example, reaction with a substituted benzylamine followed by a Suzuki coupling with an aryl boronic acid can introduce diverse aryl groups at different positions. acs.org

Activation of N-benzyl groups: A novel method for the synthesis of pyrrolo[2,3-d]pyrimidines involves the activation of N-benzyl groups by a distal amide, proceeding via a formal deprotonation of the N-benzyl group. rsc.org

The following table provides examples of substituted benzyl and aryl moieties that can be introduced and the synthetic methods employed.

| Substituent | Synthetic Method | Precursor | Reference |

| 4-(pyridin-3-yl)phenyl)methanamine | Nucleophilic substitution | 2,4-dichloro-5-methylpyrimidine | acs.org |

| Thiophen-2-ylmethanamine | Nucleophilic substitution | 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline | acs.org |

| 3-methyl-phenylamine | Nucleophilic substitution | 2,4-dichloro-5-methylpyrimidine | acs.org |

Functionalization at Pyrimidine Ring Positions (e.g., C-2, C-4)

Selective functionalization at the C-2 and C-4 positions of the pyrimidine ring is crucial for creating diverse analogues. The electron-deficient nature of the pyrimidine ring makes these positions susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. nih.govresearchgate.net

C-2 Position: The C-2 position is often targeted for amination to produce 2-aminopyrimidines, a privileged structural motif in bioactive molecules. acs.orgnih.gov Strategies for C-2 functionalization often involve the reaction of a 2-chloropyrimidine (B141910) with various amines.

C-4 Position: The C-4 position can also be functionalized through nucleophilic substitution of a 4-chloropyrimidine derivative. acs.orgnih.gov This allows for the introduction of a wide range of substituents, including amines and alkoxy groups. Direct C-H functionalization at the C-4 position is more challenging due to the directing effect of the ring nitrogens to the C-2 position, but methods using blocking groups are being developed. nih.govchemrxiv.org

The table below summarizes different functional groups that can be introduced at the C-2 and C-4 positions.

| Position | Functional Group | Reagent/Method | Reference |

| C-2 | Amino | Amines/Nucleophilic Substitution | acs.orgnih.gov |

| C-4 | Phenyl | Phenylboronic acid/Suzuki Coupling | acs.org |

| C-4 | Morpholino | Morpholine (B109124)/Nucleophilic Substitution | mdpi.com |

| C-4 | Alkyl | Carboxylic acids/Minisci-type decarboxylative alkylation | chemrxiv.org |

Incorporation of Heterocyclic Substituents (e.g., Thioether, Morpholine)

Incorporating other heterocyclic moieties, such as thioethers and morpholine, can significantly impact the physicochemical properties and biological activity of the parent compound.

Thioether Moiety: Thioethers are often introduced to modulate lipophilicity and can act as linkers. frontiersin.org The synthesis of 4-pyrimidone-2-thioethers can be achieved through a one-pot condensation of S-alkylisothiourea with a β-ketoester. nih.govresearchgate.net These can then be further functionalized. A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and shown to possess significant antifungal activity. frontiersin.org

Morpholine Moiety: The morpholine ring is a common feature in many kinase inhibitors. researchgate.net It is typically introduced via nucleophilic aromatic substitution of a halogenated pyrimidine with morpholine. mdpi.com For example, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities. mdpi.com

Regioselective Synthesis of Isomers and Analogues

The regioselective synthesis of specific isomers is critical for establishing clear structure-activity relationships. Different synthetic strategies can be employed to control the position of substituents on the pyrimidine ring.

[2+2+2] Cycloaddition: Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles provides a regioselective route to α-trifluoromethylated pyridines, which can be precursors or analogues. nih.gov

Cycloaddition with CF3CN: The [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN) allows for the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com

Control via Starting Materials: The regioselectivity of pyrazolo[1,5-c]pyrimidine (B12974108) synthesis can be controlled by the choice of the starting materials. For example, the reaction of 6-trifluoromethylcomanic acids with aminoguanidine (B1677879) predominantly yields 5-trifluoromethyl-pyrazolo[1,5-c]pyrimidines, whereas using open-chain synthetic equivalents can lead to the 2-trifluoromethyl isomers. researchgate.net

The following table illustrates examples of regioselective synthesis.

| Target Scaffold | Method | Key Reactants | Regioselectivity | Reference |

| α-Trifluoromethylated Pyridines | Cobalt-catalyzed [2+2+2] cycloaddition | Trifluoromethylated diynes and nitriles | Exclusive formation of the corresponding pyridine | nih.gov |

| 5-Trifluoromethyl 1,2,4-Triazoles | [3+2]-cycloaddition | Nitrile imines and CF3CN | Exclusive regioselectivity | mdpi.com |

| 2- or 5-Trifluoromethyl-pyrazolo[1,5-c]pyrimidines | Cyclization | 6-Trifluoromethylcomanic acids or open-chain equivalents with aminoguanidine | Controlled by the choice of fluorinated precursor | researchgate.net |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Elucidating Solid-State Structures

The analysis of bond lengths within the pyrimidine (B1678525) ring of the analog reveals values consistent with its aromatic character. Carbon-carbon bond lengths range from 1.371 Å to 1.383 Å, and carbon-nitrogen bonds are observed between 1.329 Å and 1.344 Å. researchgate.net These values are in agreement with established data for pyrimidine ring systems. researchgate.net The bond angles within the pyrimidine ring deviate slightly from the ideal 120° of a perfect hexagon, accommodating the different atomic radii and electronic effects of the carbon and nitrogen atoms. researchgate.net

Table 1: Selected Experimental Bond Lengths for a 2-Benzyl-4-(trifluoromethyl)pyrimidine Analog Data obtained from the crystallographic analysis of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net

| Bond | Length (Å) |

| C2-N1 | 1.344 |

| N1-C6 | 1.329 |

| C6-C5 | 1.371 |

| C5-C4 | 1.383 |

| C4-N3 | 1.334 |

| N3-C2 | 1.339 |

| C4-C7(CF3) | 1.488 |

Table 2: Selected Experimental Bond Angles for a this compound Analog Data obtained from the crystallographic analysis of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net

| Angle | Degree (°) |

| C6-N1-C2 | 116.5 |

| N1-C2-N3 | 127.3 |

| C2-N3-C4 | 115.6 |

| N3-C4-C5 | 123.6 |

| C4-C5-C6 | 117.1 |

| C5-C6-N1 | 120.0 |

| N3-C4-C7(CF3) | 116.8 |

| C5-C4-C7(CF3) | 119.6 |

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For this compound, the key conformational feature would be the torsion angle defining the orientation of the phenyl ring of the benzyl (B1604629) group with respect to the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrimidine ring.

Benzyl Protons : The five protons on the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.5 ppm. The two methylene (B1212753) protons (-CH₂-) connecting the phenyl ring to the pyrimidine would give rise to a singlet at around δ 4.0-5.3 ppm, with the specific shift influenced by the electronic nature of the pyrimidine ring. beilstein-journals.org

Pyrimidine Protons : The pyrimidine ring has two protons. The proton at the C5 position is expected to appear as a doublet, while the proton at the C6 position would also be a doublet due to coupling with the C5 proton. Their chemical shifts would be located in the downfield region, typically above δ 7.0 ppm, due to the deshielding effect of the ring nitrogens and the trifluoromethyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Trifluoromethyl Carbon : The carbon of the CF₃ group is a key diagnostic signal. It characteristically appears as a quartet due to coupling with the three fluorine atoms (J-coupling). rsc.orgrsc.org The chemical shift is typically observed in the range of δ 120-125 ppm, with a large C-F coupling constant (¹JCF) of approximately 270-275 Hz. beilstein-journals.orgrsc.org

Pyrimidine Carbons : The carbon atoms of the pyrimidine ring would have distinct chemical shifts. The carbon atom at the C4 position, directly attached to the CF₃ group, would also show a quartet splitting, but with a smaller coupling constant (²JCF) of around 33-35 Hz. rsc.org

Benzyl Carbons : The spectrum would also display signals for the methylene carbon and the carbons of the phenyl ring, with chemical shifts in their expected ranges (approximately δ 40-50 ppm for the methylene and δ 125-140 ppm for the aromatic carbons). rsc.org

¹⁹F NMR is highly sensitive for characterizing fluorine-containing compounds. nih.gov For this compound, the spectrum would be expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. beilstein-journals.orgrsc.org The chemical shift of this signal is a sensitive probe of the electronic environment. For trifluoromethyl groups attached to aromatic or heteroaromatic rings, this signal typically appears in the range of δ -62 to -65 ppm (relative to CFCl₃). beilstein-journals.orgrsc.org This distinct signal provides a straightforward method for confirming the presence and integrity of the trifluoromethyl moiety in the molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research data for the compound “this compound” corresponding to the advanced analytical techniques requested in the outline.

Detailed experimental or computational data for 2D NMR, FT-IR, FT-Raman, Potential Energy Distribution, Mass Spectrometry fragmentation, or LC-MS characterization for this specific molecule could not be located. The search included scientific journals, chemical structure databases, and spectral libraries, which yielded information on similarly structured pyrimidine derivatives but not on this compound itself.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested for the following sections:

Chromatographic Purity and Characterization (e.g., LC-MS)

Without source data, generating content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research or synthesis and subsequent characterization of the compound would be necessary to produce the detailed article requested.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry.

The geometry of a molecule is a fundamental determinant of its properties and reactivity. Computational geometry optimization aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-Benzyl-4-(trifluoromethyl)pyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to determine the most stable conformation.

The optimization process would refine the bond lengths, bond angles, and dihedral angles of the molecule. The pyrimidine (B1678525) ring is expected to be largely planar, while the benzyl (B1604629) and trifluoromethyl groups will have specific orientations relative to this ring. The bond lengths within the pyrimidine ring will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing trifluoromethyl group can subtly alter the C-C and C-N bond lengths within the pyrimidine core. Data from closely related structures, such as 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines, can provide approximate values for these parameters.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a 2-substituted-4-(trifluoromethyl)pyrimidine Analog (Note: Data is based on a closely related structure and serves as an approximation.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.40 | |

| C4-N3 | 1.32 | |

| N3-C2 | 1.35 | |

| C4-CF3 | 1.50 | |

| C2-CH2 | 1.51 | |

| Bond Angle | N1-C2-N3 | 126.5 |

| C2-N3-C4 | 115.0 | |

| N3-C4-C5 | 123.0 | |

| C4-C5-C6 | 117.5 | |

| C5-C6-N1 | 120.0 | |

| C6-N1-C2 | 118.0 |

Data is illustrative and based on general values for similar chemical moieties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the opposite. scirp.org

For this compound, the HOMO is expected to be localized primarily on the benzyl and pyrimidine rings, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the pyrimidine ring, particularly influenced by the electron-withdrawing trifluoromethyl group. The energy of these orbitals and the gap between them can be quantitatively determined through DFT calculations. These values are critical for understanding the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Note: These are typical values for similar aromatic compounds and serve as an estimation.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

| Ionization Potential (I) ≈ -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) ≈ -ELUMO | 1.0 to 2.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential. Conversely, the hydrogen atoms of the benzyl and pyrimidine rings would exhibit positive potential. The MEP map provides a visual representation of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the quantification of charge distribution through natural population analysis (NPA) and the investigation of charge delocalization and hyperconjugative interactions.

Table 3: Illustrative Natural Population Analysis (NPA) Charges (Note: These values are estimations based on the expected electronic effects.)

| Atom(s) | Estimated Natural Charge (e) |

| Pyrimidine N atoms | -0.5 to -0.7 |

| Pyrimidine C atoms | Variable (+/- 0.2) |

| Benzyl C atoms | Slightly negative/neutral |

| Benzyl H atoms | +0.1 to +0.2 |

| CF3 group C atom | +0.7 to +0.9 |

| CF3 group F atoms | -0.3 to -0.4 |

Aromaticity is a key concept in organic chemistry, and several computational methods are available to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index based on the geometric criterion of bond length equalization. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic system.

For this compound, HOMA calculations would be performed for both the pyrimidine and the benzyl rings. The benzyl ring is expected to have a HOMA value close to that of benzene (B151609), indicating high aromaticity. The aromaticity of the pyrimidine ring will be influenced by the substituents. The presence of two nitrogen atoms inherently reduces its aromaticity compared to benzene. The benzyl group, being weakly activating, might have a minor effect, while the strongly electron-withdrawing trifluoromethyl group is expected to decrease the aromaticity of the pyrimidine ring. researchgate.net

Table 4: Typical HOMA Values for Aromatic Rings

| Ring | Typical HOMA Value |

| Benzene | ~0.99 |

| Pyrimidine | ~0.75 - 0.85 |

| Substituted Pyrimidine | Variable, often lower than parent |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as bond stretching, bending, and torsion.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. These would include C-H stretching vibrations for the aromatic rings and the methylene (B1212753) bridge, C=N and C=C stretching vibrations within the pyrimidine ring, and C-F stretching and bending vibrations for the trifluoromethyl group. A comparison of the calculated spectrum with an experimental spectrum, if available, can help to confirm the molecular structure.

Table 5: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzyl & Pyrimidine Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH2- | 2850 - 2960 |

| Aromatic C=C Stretch | Benzyl & Pyrimidine Rings | 1450 - 1600 |

| C=N Stretch | Pyrimidine Ring | 1500 - 1650 |

| C-F Stretch | Trifluoromethyl Group | 1000 - 1400 |

| C-F Bend | Trifluoromethyl Group | 600 - 800 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations can provide a detailed understanding of the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. rsc.org For a molecule like this compound, MD simulations can reveal:

Conformational Flexibility: The benzyl and trifluoromethyl groups attached to the pyrimidine ring have rotational freedom. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).

Binding Stability: When studying the interaction of this compound with a biological target, MD simulations can assess the stability of the resulting complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.govajchem-a.com For instance, simulations of similar pyrimidine derivatives have shown RMSD values fluctuating within a stable range of 1.5–2.5 Å, indicating a stable ligand-enzyme complex. nih.gov

Interaction Dynamics: MD allows for the analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. This can identify key residues within a protein's active site that are crucial for binding. ajchem-a.com

The results from MD simulations are often analyzed to provide a coherent picture of the dynamics of molecules restricted in molecular-sized cavities. nih.gov While qualitative analysis from MD simulations is generally reliable, quantitative results should be interpreted with caution and validated with experimental data where possible. rsc.org

| Simulation Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 nanoseconds (ns) |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atomic positions from a reference structure. | Stable fluctuation around 1.5 - 2.5 Å |

| RMSF (Protein Residues) | Root Mean Square Fluctuation of individual amino acid residues in the protein. | Higher peaks indicate more flexible regions, often in loops or termini. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 70% for critical interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding which molecular properties are important for their function.

For a series of pyrimidine derivatives including this compound, a QSAR study would involve several steps:

Data Set Collection: A dataset of pyrimidine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric, electronic, lipophilic, and geometric properties. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govphyschemres.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters. A reliable model will have high values for the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²), and a low Root Mean Square Error (RMSE). nih.gov

QSAR studies on pyrimidine derivatives have successfully identified key descriptors that influence their activity as inhibitors of various enzymes, such as VEGFR-2. nih.gov For example, a nonlinear ANN model for a set of pyrimidine derivatives showed a high R² value of 0.998, indicating a strong correlation and predictive power, significantly outperforming the linear MLR model (R² = 0.889). nih.gov Such models can guide the design of more potent analogues of this compound by suggesting modifications that enhance the properties identified as crucial for activity.

| Parameter | Description | Value Indicating a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.8 |

| Q² (Cross-Validated R²) | Assesses the internal predictive ability of the model through cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by the model and the values observed. | Low value |

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are employed to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of this compound at a molecular level.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can identify key interactions that stabilize the ligand-receptor complex. For pyrimidine-based compounds, these interactions often include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl group can form favorable hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The trifluoromethyl group can potentially engage in halogen bonding or other electrostatic interactions.

For example, docking studies of a similar compound, 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione, revealed strong interactions with its target enzyme, with a calculated binding energy of -8.6 kcal/mol. nih.gov The study highlighted that the trifluorophenyl substitution was located in a region critical for receptor interactions. nih.gov Such studies can elucidate the structural basis for the compound's biological activity and provide a rationale for designing modifications to improve binding affinity.

Prediction of Molecular Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.com For this compound, DFT calculations can predict a variety of molecular properties that are indicative of its reactivity and stability.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting how the molecule will interact with other molecules.

Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of the atoms, providing accurate bond lengths, bond angles, and dihedral angles. nih.gov A DFT analysis of a pyrimidine derivative, for instance, concluded that it was both thermodynamically and kinetically stable. nih.gov

These theoretical calculations provide a fundamental understanding of the intrinsic properties of this compound, complementing experimental data and guiding further research. biointerfaceresearch.com

| Parameter | Significance |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Indicates chemical reactivity and stability. A larger gap suggests lower reactivity. |

| Chemical Potential (μ) | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. |

Reactivity and Reaction Mechanisms of 2 Benzyl 4 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidine (B1678525) derivatives, particularly those bearing electron-withdrawing substituents. The π-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it inherently susceptible to attack by nucleophiles.

Reactivity at the Pyrimidine Ring Positions

The pyrimidine ring features three potentially reactive carbon positions for nucleophilic attack: C2, C4, and C6. In general, the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 position. This heightened reactivity is due to the ability of both ring nitrogens (at N1 and N3) to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. bhu.ac.inwikipedia.org

For 2-Benzyl-4-(trifluoromethyl)pyrimidine, any potential leaving group at the C4 or C6 position would be highly susceptible to displacement. The C4 position, in particular, is significantly activated. Frontier molecular orbital theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 and C6 carbons, making them the preferred sites for nucleophilic attack. stackexchange.com

Influence of the Trifluoromethyl Group on Electrophilicity

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). nih.gov When placed at the C4 position of the pyrimidine ring, the -CF3 group profoundly increases the electrophilicity of the ring carbons. researchgate.net This effect is most pronounced at the positions ortho and para to the substituent.

Specifically, the -CF3 group at C4 significantly depletes electron density from the pyrimidine ring, further activating the C2 and C6 positions towards nucleophilic attack. This electronic influence makes the pyrimidine core of this compound exceptionally reactive in SNAr reactions, facilitating the displacement of leaving groups even under mild conditions. uni-muenchen.delibretexts.org The presence of this group is a key factor in enhancing the rate and feasibility of nucleophilic substitutions. nih.gov

Table 1: Predicted Reactivity of Pyrimidine Ring Positions in this compound Towards Nucleophiles

| Ring Position | Relative Electrophilicity | Influence of Substituents | Predicted Reactivity |

|---|---|---|---|

| C2 | Moderate | Activated by N1, N3, and C4-CF3 group. Sterically hindered by the benzyl (B1604629) group. | Moderately Reactive |

| C4 | High | Activated by N3 and adjacent to N5 (if considering tautomers). Site of the strongly activating -CF3 group. | Most Reactive Site (if a leaving group were present) |

| C5 | Low | Least electron-deficient position. Not activated for nucleophilic attack. | Unreactive |

| C6 | High | Activated by N1 and the C4-CF3 group. | Highly Reactive |

Electrophilic Aromatic Substitution on Benzyl Moiety

The benzyl moiety of the molecule provides a second site for reactivity: the phenyl ring. This ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of such a reaction is governed by the nature of the substituent already attached to the ring—in this case, the 4-(trifluoromethyl)pyrimidin-2-ylmethyl group.

This substituent acts as an electron-withdrawing group (EWG) due to the π-deficient and electronegative nature of the pyrimidine ring. wikipedia.org Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene (B151609). organicchemistrytutor.com Furthermore, EWGs typically direct incoming electrophiles to the meta position. wikipedia.orgcsbsju.edu This is because the deactivating effect is least pronounced at the meta carbons, as the resonance structures of the cationic intermediate (the sigma complex) avoid placing the positive charge directly adjacent to the electron-withdrawing substituent. organicchemistrytutor.com

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzyl portion of this compound are predicted to proceed slowly and yield predominantly the meta-substituted product.

Oxidation and Reduction Reactions

The structural features of this compound offer specific sites for oxidation and reduction reactions.

Oxidation: The most susceptible site for oxidation is the benzylic methylene (B1212753) (-CH2-) bridge. Benzylic C-H bonds are weaker than typical sp³ C-H bonds and are readily oxidized. masterorganicchemistry.com Treatment with strong oxidizing agents like potassium permanganate (KMnO4) or various chromium-based reagents would likely oxidize the methylene group to a carbonyl group, yielding 2-benzoyl-4-(trifluoromethyl)pyrimidine. nih.govorganic-chemistry.org This transformation is a fundamental reaction in organic synthesis for converting alkylarenes into valuable ketones. nih.gov

Reduction: The pyrimidine ring, being electron-deficient, can undergo reduction, although this typically requires catalytic hydrogenation under specific conditions. Such a reaction would result in the formation of a di- or tetrahydropyrimidine derivative. wikipedia.org The trifluoromethyl group itself is generally stable and resistant to reduction under standard catalytic hydrogenation conditions.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. wikipedia.org The electron-deficient nature of the pyrimidine ring in this compound, enhanced by the -CF3 group, suggests it could participate in cycloadditions where it acts as the electron-poor component.

[4+2] Cycloaddition (Diels-Alder Reaction): The pyrimidine ring can potentially act as a dienophile or an azadiene in Diels-Alder reactions. wikipedia.org Given its electron-deficient character, the C5-C6 double bond could react with an electron-rich diene. While the aromaticity of the pyrimidine ring can make it an unreactive diene, the presence of strong electron-withdrawing groups can promote its participation in inverse-electron-demand Diels-Alder reactions. rsc.orgorganic-chemistry.orgnih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The C5-C6 double bond can also serve as a dipolarophile in reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings fused to the pyrimidine core. mdpi.comacs.orgwikipedia.org Such reactions provide a powerful route for the synthesis of complex heterocyclic systems. researchgate.netacs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides deeper insight into the compound's reactivity.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr on the pyrimidine ring is a two-step addition-elimination process. acs.orgyoutube.com First, the nucleophile attacks an electron-deficient carbon (e.g., C4 or C6) bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly well-stabilized by the ring nitrogens and the electron-withdrawing -CF3 group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

Electrophilic Aromatic Substitution (EAS): The mechanism for substitution on the benzyl ring follows the conventional pathway for EAS. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The 4-(trifluoromethyl)pyrimidin-2-ylmethyl substituent destabilizes this intermediate through its inductive electron withdrawal, slowing the reaction. Analysis of the resonance forms shows that the positive charge is placed at the ortho and para positions, but not the meta position. Therefore, the meta-attack intermediate is the least destabilized, leading to the formation of the meta product. youtube.com

Transition State Analysis

Due to a lack of specific experimental or computational studies on the transition state analysis of this compound, a theoretical discussion based on analogous systems is presented. The most probable reaction this compound would undergo is nucleophilic aromatic substitution (SNAr). The mechanism of SNAr reactions can be either a two-step process involving a Meisenheimer intermediate or a concerted process. nih.govmasterorganicchemistry.com

In a potential SNAr reaction on this compound, a nucleophile would likely attack the carbon atom at position 6, which is activated by the para-trifluoromethyl group. The transition state for this reaction would involve the formation of a partial bond between the nucleophile and the carbon atom, and the simultaneous partial breaking of the carbon-hydrogen bond (or a leaving group if one were present).

For a stepwise mechanism:

The reaction would proceed through a high-energy transition state to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate would be delocalized over the pyrimidine ring and further stabilized by the electron-withdrawing trifluoromethyl group. A second transition state would then lead to the final product by the expulsion of a leaving group.

For a concerted mechanism:

Recent computational studies on other electron-deficient heterocycles suggest that some SNAr reactions may proceed through a single, concerted transition state rather than a discrete intermediate. nih.gov In such a scenario for this compound, the bond formation with the incoming nucleophile and bond cleavage with the leaving group would occur simultaneously. The transition state would be characterized by a single energy maximum on the reaction coordinate. nih.gov

The actual mechanism and the precise structure of the transition state would depend on several factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions. Quantum chemical calculations would be necessary to definitively characterize the transition state(s) for reactions involving this compound. chemrxiv.org

Reaction Pathway Elucidation

The elucidation of the reaction pathway for this compound would similarly rely on the principles of nucleophilic aromatic substitution on electron-deficient pyrimidine rings. The trifluoromethyl group at the 4-position strongly activates the ring for such reactions.

The most likely reaction pathway for this compound would be the substitution of a suitable leaving group at the 2- or 6-position by a nucleophile. Given that the 2-position is occupied by a benzyl group, which is not a typical leaving group in SNAr reactions, nucleophilic attack would be favored at the 6-position, where a hydride ion would be the formal leaving group. However, such reactions are generally less common without an oxidizing agent.

A more plausible scenario for reactivity would involve a precursor to this compound where a good leaving group (e.g., a halogen) is present at the 2- or 6-position. For instance, if we consider the reaction of a hypothetical 2-chloro-4-(trifluoromethyl)pyrimidine with a benzyl nucleophile (e.g., benzylmagnesium bromide), the reaction pathway would be a nucleophilic substitution of the chlorine atom.

The general steps in such a reaction pathway would be:

Nucleophilic Attack: The benzyl nucleophile would attack the electron-deficient carbon atom at the 2-position of the pyrimidine ring, leading to the formation of a tetrahedral intermediate (Meisenheimer complex).

Stabilization: The negative charge of this intermediate would be delocalized across the pyrimidine ring and stabilized by the inductive effect of the trifluoromethyl group.

Leaving Group Expulsion: The intermediate would then collapse, expelling the chloride ion to restore the aromaticity of the pyrimidine ring and yield the final product, this compound.

Below is a hypothetical reaction scheme and a data table outlining the key steps and intermediates.

Hypothetical Reaction Scheme:

Interactive Data Table of Reaction Pathway Steps:

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Nucleophilic attack of the benzyl anion on the C2 position of the pyrimidine ring. | Transition State 1 | Formation of a partial C-C bond. |

| 2 | Formation of the Meisenheimer intermediate. | Meisenheimer Intermediate | Tetrahedral carbon at C2; negative charge delocalized on the ring. |

| 3 | Expulsion of the chloride leaving group. | Transition State 2 | Breaking of the C-Cl bond. |

| 4 | Formation of the final product. | This compound | Aromatic pyrimidine ring is restored. |

It is important to reiterate that this reaction pathway is a plausible model based on the known chemistry of substituted pyrimidines, and specific experimental or computational studies on this compound are required for definitive elucidation.

Biological Activity and Mechanistic Insights Non Clinical Focus

Structure-Activity Relationship (SAR) Studies

The biological efficacy of 2-benzyl-4-(trifluoromethyl)pyrimidine and its derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological activity, have been crucial in optimizing these compounds for various applications.

Research into pyrimidine (B1678525) derivatives has consistently shown that the type and position of substituents on both the pyrimidine and benzyl (B1604629) rings significantly influence their biological activities. For instance, in the development of antitumor agents, the presence of electron-withdrawing groups on the benzene (B151609) ring of trifluoromethyl-substituted pyrimidine derivatives was found to enhance anticancer activity. researchgate.net Specifically, compounds with substitutions at the para or meta positions of the benzene ring have demonstrated promising results. researchgate.net

In the context of antifungal agents, the introduction of a halogen atom to derivatives of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine was found to improve antifungal activities, particularly against various species of Botrytis cinerea. nih.govfrontiersin.org Furthermore, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed that substitutions on the benzyl ring were well-tolerated, with 4-pyridine and 3-pyridine substitutions leading to compounds with potent inhibitory activity. acs.org

The electronic properties of these substituents are key. For example, in a series of pyrimidine derivatives tested against the plant pathogen Sclerotinia sclerotiorum, fungicidal activity was observed to increase as the electron cloud density on the benzene ring increased. nih.gov This suggests that electron-donating groups can enhance the antifungal efficacy in certain scaffolds. Conversely, for other activities like anticancer effects, electron-withdrawing groups such as bromine have been shown to be beneficial. researchgate.net

The following table summarizes the observed impact of different substituents on the biological activity of pyrimidine derivatives based on available studies.

| Compound Series | Substituent Variation | Observed Biological Effect |

| Trifluoromethyl-substituted pyrimidines | Electron-withdrawing groups (e.g., Br) on the benzene ring | Enhanced antitumor activity researchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Halogen atom introduction | Improved antifungal activity against Botrytis cinerea nih.govfrontiersin.org |

| Pyrimidine derivatives | Increased electron density on the benzene ring | Increased fungicidal activity against Sclerotinia sclerotiorum nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amines | 3- or 4-pyridine on the benzyl ring | Potent inhibitory activity acs.org |

The strong carbon-fluorine bonds within the CF3 group increase resistance to metabolic degradation, particularly oxidative processes by enzymes like cytochrome P450. nih.govmdpi.com This enhanced stability can prolong the compound's duration of action. For example, in the antiviral drug Tecovirimat, the para-trifluoromethyl group is noted as important for its optimal metabolic stability and pharmacokinetic profile. nih.gov

The electron-withdrawing nature of the CF3 group can improve interactions with biological targets, such as through hydrogen bonding and electrostatic interactions. mdpi.com It can also increase the acidity of nearby protons, which may be crucial for binding to active sites of enzymes. mdpi.com In some pyrazolo[1,5-a]pyrimidines, the trifluoromethyl group was identified as a key component for inhibiting the growth of the fungus Alternaria solani. amazonaws.com Furthermore, the CF3 group's bulkiness, larger than a methyl group, can lead to better hydrophobic interactions within a target's binding pocket, potentially increasing both affinity and selectivity. mdpi.com

The incorporation of the trifluoromethyl group has been a successful strategy in designing novel fungicides and antiviral agents. nih.govfrontiersin.orgnih.govarabjchem.org Studies have shown that its presence can lead to a remarkable enhancement of biological activity by interfering with enzyme binding and acting as a metabolic blocker. nih.gov

Antimicrobial Activities (In Vitro Studies)

In vitro studies have demonstrated that this compound and related structures possess a broad spectrum of antimicrobial activities, showing efficacy against various fungal, bacterial, and viral pathogens.

Derivatives of trifluoromethyl pyrimidine have shown significant potential as agricultural fungicides.

Botrytis cinerea : This fungus, the causal agent of grey mould, is a major concern for numerous crops. Several studies have highlighted the efficacy of trifluoromethyl pyrimidine derivatives against it. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibited obvious antifungal activities against B. cinerea affecting cucumber, strawberry, tobacco, and blueberry. nih.govfrontiersin.org In another study, certain pyrimidine derivatives containing an amide moiety showed excellent in vitro activity against B. cinerea, with some compounds achieving 100% inhibition at a concentration of 50 μg/ml, outperforming the commercial fungicide tebuconazole. nih.govfrontiersin.org

Rhizoctonia solani : This soil-borne pathogen causes significant diseases in a wide range of plants. Pyrazole (B372694) antifungals, which share structural similarities with pyrimidines, have been effective in controlling rice sheath blight caused by R. solani. amazonaws.com Pyrimidine derivatives have also demonstrated good activity against this pathogen, with some compounds showing inhibition rates greater than 50%. nih.gov One study found a derivative that exhibited better activity against R. solani (88.6% inhibition) than the commercial fungicide azoxystrobin (B1666510) (78.4%). arabjchem.org

Fusarium oxysporum : This species is known for causing Fusarium wilt in many crops. While direct studies on this compound against F. oxysporum are limited, related pyrazole and pyrimidine compounds have been investigated for activity against Fusarium species, indicating the potential of this chemical class. amazonaws.comekb.eg

The table below presents a summary of the antifungal activity of various pyrimidine derivatives against key plant pathogens.

| Pathogen | Compound Series | Key Findings |

| Botrytis cinerea | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Significant activity against multiple B. cinerea strains nih.govfrontiersin.org |

| Botrytis cinerea | Trifluoromethyl pyrimidines with amide moiety | Inhibition rates up to 100% at 50 μg/ml nih.govfrontiersin.org |

| Rhizoctonia solani | Pyrimidine derivatives | Inhibition rates >50%; some compounds superior to azoxystrobin nih.govarabjchem.org |

| Fusarium solani | 6,7-diarylpyrazolo[1,5-a]pyrimidines | IC50 value of 21.04 μg/mL amazonaws.com |

The antibacterial potential of this class of compounds has been explored, particularly against plant pathogenic bacteria.

Xanthomonas oryzae : This bacterium is the causal agent of bacterial leaf blight in rice, a devastating disease. Numerous studies have shown that pyrimidine derivatives and related heterocyclic compounds exhibit potent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net In several cases, newly synthesized compounds demonstrated significantly better efficacy than commercial bactericides like bismerthiazole and thiodiazole copper, with EC50 values ranging from 9.89 μg/mL to 63.59 μg/mL. researchgate.net Some myricetin (B1677590) derivatives containing sulfonamide moieties also showed excellent in vitro activity against Xoo, with one compound having an EC50 value of 4.7 µg mL−1. sci-hub.se Furthermore, a novel alkyl sulfonamide, SYAUP-491, exhibited significant activity against Xoo with an EC50 of 6.96 μg/mL and strong curative effects in vivo. mdpi.com

While much of the focus has been on plant pathogens, the broader antibacterial activity of pyrimidine derivatives suggests potential applications against other bacteria, including Gram-positive strains.

The pyrimidine scaffold is a core component of many antiviral drugs, and derivatives containing the trifluoromethyl group have been investigated for their ability to combat a range of viruses. nih.gov These compounds have been reported to inhibit viruses such as influenza, herpes, hepatitis B and C, and HIV. nih.gov

The introduction of fluorine atoms and CF3 groups into nucleoside analogs, which often contain a pyrimidine base, has been shown to increase their antiviral properties. mdpi.com The CF3 group can enhance the binding to viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com For example, Efavirenz, an anti-HIV drug, features a trifluoromethyl group that is crucial for its activity. nih.gov While direct patent literature specifically on this compound's antiviral activity is not detailed, the proven efficacy of functionally and structurally related compounds underscores the potential of this chemical class in developing new antiviral agents. arabjchem.orgnih.gov

Agricultural Research Applications (Excluding Dosage/Administration)

Research into pyrimidine derivatives has uncovered various applications in agriculture, primarily concerning their potential as herbicides and insecticides. The trifluoromethyl-pyrimidine scaffold is a key feature in several biologically active molecules.

The pyrimidine structure is a core component of several commercial herbicides that target the enzyme protoporphyrinogen (B1215707) oxidase (PPO, EC 1.3.3.4). PPO is a critical enzyme in the chlorophyll (B73375) synthesis pathway in plants. nih.gov Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane damage and plant death. mdpi.com

Several PPO inhibitors feature a uracil (B121893) motif, a type of pyrimidine ring. For instance, saflufenacil (B1680489) contains a trifluoromethyl group on a uracil ring and is effective against broadleaf weeds. nih.gov Other research has focused on designing novel PPO inhibitors based on pyrimidine-2,4-dione structures. One such study identified ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate as a potent PPO inhibitor with excellent weed control. acs.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess good herbicidal activity, with molecular docking studies suggesting PPO as their likely target. nih.gov

While these findings highlight the importance of the trifluoromethyl-pyrimidine scaffold in designing PPO-inhibiting herbicides, no specific research data was found directly evaluating the herbicidal activity or PPO inhibition of this compound itself.

The oriental armyworm (Mythimna separata) and the fall armyworm (Spodoptera frugiperda) are highly destructive agricultural pests that affect a wide range of crops globally. nih.govnih.gov Control of these pests often relies on insecticides, and significant research is dedicated to finding new active compounds. frontiersin.orghorizonepublishing.com

Various substances, including Bacillus thuringiensis (Bt) toxins and plant-derived essential oils, have been evaluated for their insecticidal properties against these pests. nih.govfrontiersin.org For example, studies have determined the toxicity of different Bt crystal proteins (Cry and Vip) against M. separata larvae. nih.gov Other research has explored the larvicidal and antifeedant properties of botanical extracts against S. frugiperda. nih.govhorizonepublishing.com

However, within the reviewed scientific literature, no studies were identified that specifically investigate the insecticidal activity of this compound against Mythimna separata or Spodoptera frugiperda, or its potential role in insect growth regulation.

Inhibition of the photosynthetic electron transport chain (PETC) is a well-established mode of action for many herbicides. redalyc.org This process involves blocking the flow of electrons between photosystem II (PSII) and photosystem I (PSI), which disrupts the production of ATP and NADPH needed for CO2 fixation, ultimately killing the plant. frontiersin.orgnih.gov

Specific chemical inhibitors target different components of the PETC. For example, diphenyl ether herbicides are known to inhibit the chain between plastoquinone (B1678516) and cytochrome f. nih.gov Other compounds like 2,4-dinitrophenylether of iodonitrothymol (DNP-INT) are used experimentally to block the Q₀ site of the cytochrome b6f complex. frontiersin.org While the inhibition of photosynthetic electron transport is a key mechanism in weed science, there is no available research linking this compound to this specific biological activity.

Cellular Biology Studies (In Vitro Cell Lines, Non-Clinical)

The biological effects of this compound and its analogs have been extensively characterized using in vitro models, particularly human cancer cell lines. These studies are fundamental to determining the antiproliferative potential and understanding the cellular mechanisms of action of these compounds.

Derivatives based on the pyrimidine scaffold have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with many derivatives exhibiting activity in the low micromolar range. researchgate.netnih.gov

For instance, a class of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was evaluated against several cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer). nih.gov Among the tested compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) emerged as the most active derivative. nih.gov Similarly, a benzylpyrimidine derivative referred to as BZP showed potent antitumor activity against bladder cancer cell lines RT4 and T24, with IC50 values of 8.7 µM and 6.7 µM, respectively. researchgate.net

The table below summarizes the antiproliferative activities (IC50 values) of selected trifluoromethyl-pyrimidine derivatives in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| BZP | RT4 | Bladder Cancer | 8.7 ± 0.9 | researchgate.net |

| BZP | T24 | Bladder Cancer | 6.7 ± 0.7 | researchgate.net |

| Compound 3a* | A375 | Melanoma | 33.9 ± 1.1 | nih.gov |

| Compound 3b | A375 | Melanoma | 16.8 ± 0.9 | nih.gov |

| Compound 3b | C32 | Amelanotic Melanoma | 14.8 ± 0.5 | nih.gov |

| Compound 3b | DU145 | Prostate Cancer | 28.5 ± 0.8 | nih.gov |

| Compound 3b | MCF-7/WT | Breast Cancer | 32.8 ± 1.2 | nih.gov |

| Compound 3c*** | A375 | Melanoma | 23.5 ± 0.9 | nih.gov |

*Compound 3a: 7-Chloro-3-methyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione

**Compound 3b: 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione

***Compound 3c: 7-Chloro-3-(4-methylphenyl)-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione

Research into the mechanisms underlying the antiproliferative effects of pyrimidine derivatives has identified several key cellular processes and molecular targets.

A prominent mechanism for N-benzyl-2-phenylpyrimidin-4-amine derivatives is the inhibition of the USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1) deubiquitinase complex. acs.org The compound ML323, which shares this structural scaffold, is a potent and selective inhibitor of USP1/UAF1. Inhibition of this complex prevents the deubiquitination of key DNA damage response proteins, leading to an increase in the monoubiquitinated forms of PCNA (Proliferating Cell Nuclear Antigen) and FANCD2. acs.org This disruption of DNA repair pathways ultimately compromises cancer cell survival.

Other pyrimidine-based compounds function as multi-kinase inhibitors, targeting enzymes like Aurora B, PLK1, FAK, and VEGF-R2. nih.gov Downstream cellular effects resulting from the action of these compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest, often in the G2/M phase. researchgate.net For instance, the benzylpyrimidine compound BZP was found to arrest T24 bladder cancer cells in the G2/M phase and induce early apoptosis. researchgate.net Additionally, this compound was observed to increase the hydrolysis of ATP and ADP and enhance the expression of the NPP1 enzyme in the T24 cell line. researchgate.net

A crucial aspect of anticancer drug development is selectivity: the ability to kill cancer cells while minimizing toxicity to normal, healthy cells. The selectivity of pyrimidine derivatives has been assessed by comparing their cytotoxic effects on cancer cell lines versus non-cancerous cell lines.

The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a common metric. The benzylpyrimidine BZP demonstrated a favorable selectivity profile, with SI values of 19.7 and 25.7 for RT4 and T24 bladder cancer cells, respectively, when compared against the normal human fibroblast cell line MRC-5. researchgate.net This was significantly higher than the SI of 1.7 observed for the conventional chemotherapy drug cisplatin (B142131) in T24 cells. researchgate.net

Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives also included normal cell lines such as HaCaT (human keratinocytes) and CHO-K1 (Chinese hamster ovary) to evaluate selectivity. nih.gov The data allows for a direct comparison of the compound's toxicity towards cancerous and non-cancerous cells.

The table below presents IC50 values for a potent trifluoromethyl-pyrimidine derivative in both cancer and normal cell lines, illustrating the assessment of its selectivity.

| Compound | Cell Line | Cell Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 3b | A375 | Cancer (Melanoma) | 16.8 ± 0.9 | nih.gov |

| Compound 3b | C32 | Cancer (Amelanotic Melanoma) | 14.8 ± 0.5 | nih.gov |

| Compound 3b | DU145 | Cancer (Prostate) | 28.5 ± 0.8 | nih.gov |

| Compound 3b | MCF-7/WT | Cancer (Breast) | 32.8 ± 1.2 | nih.gov |

| Compound 3b | CHO-K1 | Normal (Ovary) | 50.4 ± 1.8 | nih.gov |

| Compound 3b | HaCaT | Normal (Keratinocyte) | 18.4 ± 0.8 | nih.gov |

*Compound 3b: 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione

Advanced Applications and Future Research Directions

Use as Building Blocks in Complex Molecule Synthesis

Trifluoromethylated pyrimidines are valuable synthetic building blocks in organic chemistry. nih.govrsc.org The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrimidine (B1678525) ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, paving the way for the synthesis of more complex molecular architectures.

For instance, related trifluoromethylated pyrimidines can be synthesized through cyclocondensation reactions using trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov General strategies for creating trifluoromethyl-containing heterocyclic compounds often rely on such building block approaches. rsc.org The resulting functionalized pyrimidines can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to construct intricate molecular frameworks. nih.gov The benzyl (B1604629) group at the 2-position of the target compound can also be a site for chemical modification, further expanding its utility as a versatile synthetic intermediate.

Potential in Materials Science (e.g., photophysical properties if applicable)

For example, the photophysical properties of pyrimidine-derived α-amino acids have been shown to be tunable by altering the substituents on the pyrimidine ring. acs.org The combination of a π-deficient pyrimidine motif with electron-rich or highly conjugated substituents can lead to fluorescent compounds. acs.org It is conceivable that 2-Benzyl-4-(trifluoromethyl)pyrimidine could exhibit interesting photophysical properties, potentially finding applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes, though further research is required to explore this potential.

Development of Agrochemicals and Bioactive Probes

The trifluoromethyl group is a common feature in many modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov Pyrimidine derivatives, in general, are widely used in the design of pesticides and pharmaceutical molecules. nih.gov

Numerous trifluoromethylpyridine and pyrimidine derivatives have been successfully commercialized as agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jpjst.go.jpresearchgate.net For example, a review of trifluoromethylpyridines in crop protection highlights their importance as a key structural motif in active ingredients. nih.gov A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety reported their antifungal and insecticidal properties. nih.govfrontiersin.org This suggests that this compound could serve as a lead structure for the development of new agrochemical agents.

Furthermore, the unique properties of trifluoromethylated pyrimidines make them suitable candidates for the development of bioactive probes. These probes can be used to study biological processes and to identify and validate new drug targets.

Exploration of Novel Biological Targets and Pathways

Pyrimidine derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comwisdomlib.orggsconlinepress.comjuniperpublishers.com The specific substitution pattern on the pyrimidine ring determines its biological activity.

For instance, certain pyrimidine derivatives have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) in cancer therapy. nih.gov Others have been explored as antagonists for Toll-like receptor 8 (TLR8). researchgate.net While the specific biological targets of this compound have not been reported, its structural similarity to other bioactive pyrimidines suggests that it could be a valuable starting point for the discovery of new therapeutic agents. High-throughput screening and molecular modeling studies could help to identify its potential biological targets and mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Challenges and Opportunities in Trifluoromethyl Pyrimidine Research

Despite the significant potential of trifluoromethyl pyrimidines, there are several challenges that need to be addressed. The synthesis of these compounds can be complex and may require specialized reagents and reaction conditions. rsc.org Furthermore, predicting the precise biological effects and potential toxicity of new derivatives remains a significant hurdle.

However, these challenges also present opportunities for innovation. The development of more efficient and sustainable synthetic methods for trifluoromethylated pyrimidines is an active area of research. rsc.org Advances in computational chemistry and AI are providing new tools to better predict the properties of these compounds, reducing the need for extensive and costly experimental screening. nih.gov The continued exploration of the chemical space around scaffolds like this compound is likely to lead to the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Conclusion

Summary of Key Research Findings